![molecular formula C12H25Cl2N3O B2368417 1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride CAS No. 2375259-84-8](/img/structure/B2368417.png)

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

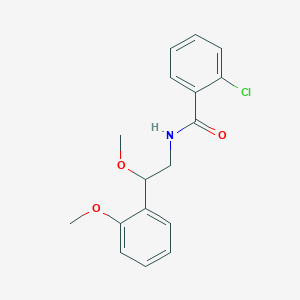

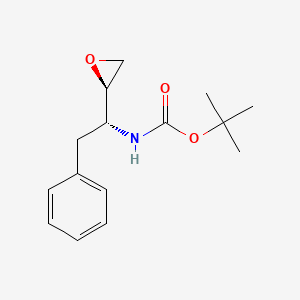

“1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride” is a chemical compound with the molecular formula C12H23N3O.2ClH . It has a molecular weight of 298.26 . The IUPAC name for this compound is 1-(4-((1r,4r)-4-aminocyclohexyl)piperazin-1-yl)ethan-1-one dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Antitumor Activity

- Synthesis and Antitumor Applications : Piperazine-based tertiary amino alcohols and their dihydrochlorides, including compounds similar to the queried chemical, have been synthesized and evaluated for their antitumor activities. These compounds have been studied for their effects on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).

Antimicrobial and Antifungal Evaluation

- Antimicrobial and Antifungal Properties : Some derivatives of piperazine, including those structurally related to the queried compound, have shown antimicrobial activity. For example, certain chalcones containing piperazine or 2,5-dichlorothiophene moiety have been effective against Gram-positive bacteria and fungi (Tomar et al., 2007).

Anti-HIV Activity

- Potential in HIV Treatment : Piperazine derivatives, including those similar to the queried compound, have been synthesized and evaluated for their anti-HIV activity. These compounds have been assessed for their efficacy in inhibiting HIV-1 and HIV-2 in cell models (Al-Masoudi et al., 2007).

Antipsychotic Activity Research

- Antipsychotic Activity : Certain piperazine derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their potential antipsychotic activities. These studies included pharmacological evaluations and computational studies, providing insights into their efficacy and mechanisms of action (Bhosale et al., 2014).

Anti-Inflammatory and Analgesic Activities

- Anti-Inflammatory and Analgesic Effects : Research on piperazine derivatives has shown that they possess significant anti-inflammatory and analgesic properties. Compounds structurally similar to the queried chemical have been evaluated for these activities in experimental models, highlighting their potential therapeutic uses (Aboutabl et al., 2020).

Electochemical Synthesis and Applications

- Electrochemical Synthesis : Studies have explored the electrochemical synthesis of piperazine derivatives, including the optimization of reactions and evaluation of the properties of the synthesized compounds. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Amani & Nematollahi, 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of this compound is the Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP is a key protein involved in a number of cellular processes, including DNA repair and programmed cell death.

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition results in enhanced cleavage of PARP, leading to changes in the cellular processes that PARP is involved in .

Biochemical Pathways

The inhibition of PARP affects the DNA repair pathway. The compound enhances the phosphorylation of H2AX, a marker of DNA double-strand breaks . This suggests that the compound may induce DNA damage in cancer cells, disrupting their ability to repair and ultimately leading to cell death .

Result of Action

The compound has been shown to cause a loss of cell viability in human estrogen-receptor-positive breast cancer cell lines . It also increases CASPASE 3/7 activity, which is associated with the initiation of apoptosis, or programmed cell death .

properties

IUPAC Name |

1-[4-(4-aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O.2ClH/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12;;/h11-12H,2-9,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLOIOAHZCILAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,3-Dimethyl-2H-indol-1-yl)ethyl]but-2-ynamide](/img/structure/B2368334.png)

![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)

![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)

![N-(1-cyano-1-methylethyl)-2-[(3-cyanophenyl)(propan-2-yl)amino]-N-methylacetamide](/img/structure/B2368343.png)

![6-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2368345.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)